4-(aminomethyl)-N-ethylpyridin-2-amine
Overview
Description
4-(aminomethyl)-N-ethylpyridin-2-amine is a chemical compound with the molecular formula C8H12N2. It is also known by other names such as N-(Pyridin-4-ylmethyl)ethanamine and N-Ethyl-4-pyridinemethanamine . This compound is characterized by the presence of a pyridine ring substituted with an ethylamino group and a methanamine group.
Preparation Methods
The synthesis of 4-(aminomethyl)-N-ethylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethylamine under suitable conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-(aminomethyl)-N-ethylpyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where the ethylamino or methanamine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(aminomethyl)-N-ethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-ethylpyridin-2-amine involves its interaction with specific molecular targets. It acts as a reversible inhibitor of various copper amine oxidases, which are enzymes involved in the metabolism of amines . The compound binds to the active site of these enzymes, preventing the oxidation of amine substrates and thereby modulating their activity.
Comparison with Similar Compounds
4-(aminomethyl)-N-ethylpyridin-2-amine can be compared with other similar compounds such as:
4-Pyridinemethaneamine: This compound lacks the ethylamino group and has different chemical properties and reactivity.
N-Ethyl-4-picolylamine: Similar in structure but with variations in the positioning of functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-(Aminomethyl)-N-ethylpyridin-2-amine, with the CAS number 858362-86-4, is a pyridine derivative that has garnered interest in various fields of biological and medicinal chemistry. This compound is recognized for its potential therapeutic applications, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C8H12N2, with a molecular weight of 151.21 g/mol. It can be synthesized through various methods, typically involving the reaction of 4-pyridinecarboxaldehyde with ethylamine.
Property | Value |
---|---|
Molecular Formula | C8H12N2 |
Molecular Weight | 151.21 g/mol |
CAS Number | 858362-86-4 |
IUPAC Name | This compound |
This compound acts primarily as a reversible inhibitor of copper-dependent amine oxidases. These enzymes play critical roles in the metabolism of biogenic amines and are implicated in various physiological processes. The binding of this compound to the active site of these enzymes alters their activity, potentially leading to therapeutic effects in conditions where amine metabolism is disrupted.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit various copper amine oxidases selectively. This inhibition can affect neurotransmitter levels and has implications for neurodegenerative diseases.
- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant activity, which could help mitigate oxidative stress in cells.
- Potential Anticancer Activity : Preliminary data indicate that it may have effects on cancer cell lines, although further studies are required to elucidate this potential.
Study 1: Inhibition of Copper Amine Oxidases
A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of aminopyridine derivatives, including this compound. The findings demonstrated that modifications to the aminopyridine structure significantly affected enzyme binding affinity and selectivity against different isoforms of nitric oxide synthase (nNOS) .
Study 2: Antioxidant Activity Assessment
Research conducted on various aminopyridine derivatives highlighted the antioxidant properties of this compound. The compound exhibited a capacity to scavenge free radicals in vitro, suggesting a potential role in protecting cells from oxidative damage .
Study 3: Anticancer Potential
In vitro studies on cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells. The mechanism appears to involve modulation of apoptotic pathways and interference with cell cycle progression .
Properties
IUPAC Name |
4-(aminomethyl)-N-ethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-10-8-5-7(6-9)3-4-11-8/h3-5H,2,6,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENOREWNIMNEIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858362-86-4 | |
Record name | 4-(aminomethyl)-N-ethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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